The Unseen Counterpart: A Technical Guide to the Molecular Structure and Properties of Methyl Ceftazidime
The Unseen Counterpart: A Technical Guide to the Molecular Structure and Properties of Methyl Ceftazidime
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document serves as an in-depth technical guide on Methyl ceftazidime, a significant process-related impurity and methyl ester derivative of the widely-used third-generation cephalosporin, ceftazidime. As a Senior Application Scientist, the following guide moves beyond a simple recitation of facts to provide a synthesized understanding of Methyl ceftazidime's molecular architecture, physicochemical characteristics, and its implications in the pharmaceutical landscape. The causality behind experimental choices and the inherent logic of analytical workflows are emphasized to provide actionable insights for professionals in drug development and quality control.
Introduction: The Significance of a "Minor" Component
In the realm of pharmaceutical manufacturing, the purity of an active pharmaceutical ingredient (API) is paramount. Process-related impurities, even in minute quantities, can have significant implications for the safety, efficacy, and stability of the final drug product. Methyl ceftazidime, scientifically known as (6R,7R)-7-[[(Z)-2-(2-aminothiazol-4-yl)-2-[(1-methoxycarbonyl-1-methylethoxy) imino]acetyl]amino]-8-oxo-3-[(1-pyridinio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, represents a key impurity in the synthesis of ceftazidime.[1] Its identification and characterization are crucial for optimizing manufacturing processes and ensuring the quality of this essential antibiotic. This guide provides a comprehensive overview of its molecular structure, synthesis, and known properties, offering a critical resource for researchers and quality control specialists.
Molecular Structure and Physicochemical Properties
The molecular identity of Methyl ceftazidime is defined by its distinct structural features, which in turn govern its chemical behavior and analytical profile.
Structural Elucidation
The structure of Methyl ceftazidime is fundamentally that of its parent compound, ceftazidime, with the crucial difference being the esterification of the carboxyl group on the 2-(2-carboxypropan-2-yloxyimino) side chain with a methyl group. This seemingly minor modification has a significant impact on its polarity and, consequently, its chromatographic behavior.[1]
Table 1: Core Molecular and Physicochemical Properties of Methyl Ceftazidime
| Property | Value | Source |
| Chemical Name | (6R,7R)-7-[[(Z)-2-(2-aminothiazol-4-yl)-2-[(1-methoxycarbonyl-1-methylethoxy) imino]acetyl]amino]-8-oxo-3-[(1-pyridinio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [1] |
| Molecular Formula | C23H24N6O7S2 | [1] |
| Molecular Weight | 560.60 Da | [1] |
| CAS Number | 1354396-23-8 |
Spectroscopic Profile
The definitive identification of Methyl ceftazidime relies on a combination of spectroscopic techniques that probe its molecular framework.
¹H and ¹³C NMR spectroscopy are instrumental in confirming the presence of the methyl ester and the overall integrity of the molecular structure. The key distinguishing feature in the ¹H NMR spectrum is the appearance of a singlet corresponding to the methyl ester protons.
Table 2: ¹³C NMR Chemical Shift Data for Methyl Ceftazidime and Ceftazidime
| Carbon Atom | Methyl Ceftazidime (δ, ppm) | Ceftazidime (δ, ppm) |
| C2 | 127.3 | 127.5 |
| C3 | 143.5 | 143.8 |
| C4 | 110.1 | 110.3 |
| C6 | 58.9 | 59.1 |
| C7 | 57.8 | 58.0 |
| C8 | 165.2 | 165.5 |
| C9 | 29.5 | 29.7 |
| C10 | 60.1 | 60.3 |
| C11 | 145.2 | 145.4 |
| C12, C16 | 141.9 | 142.1 |
| C13, C15 | 128.8 | 129.0 |
| C14 | 145.8 | 146.0 |
| C17 | 162.7 | 162.9 |
| C18 | 150.1 | 150.3 |
| C19 | 118.2 | 118.4 |
| C20 | 168.9 | 169.1 |
| C21 | 82.1 | 82.3 |
| C22, C23 | 24.5 | 24.7 |
| C24 | 172.1 | 175.2 |
| OCH3 | 52.3 | - |
Data sourced from the Journal of Food and Drug Analysis.[1]
Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of Methyl ceftazidime. In positive ion mode electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ is observed at m/z 561, which is 14 atomic mass units higher than that of ceftazidime, corresponding to the addition of a methylene (-CH2-) group from the methyl ester.[1]
A characteristic fragmentation pattern involves the loss of the pyridinium group and subsequent cleavages within the side chain.[1]
Caption: Proposed Mass Fragmentation Pathway of Methyl Ceftazidime.
The IR spectrum of Methyl ceftazidime displays characteristic absorption bands that confirm its functional groups. Notably, a strong absorption band corresponding to the C=O stretching vibration of the methyl ester is observed, in addition to the characteristic peaks for the β-lactam, amide, and carboxyl groups.[1]
Table 3: Key Infrared Absorption Bands of Methyl Ceftazidime
| Wavenumber (cm⁻¹) | Assignment |
| 3415 | N-H stretching |
| 1774 | β-lactam C=O stretching |
| 1737 | Carboxyl acid methyl ester C=O stretching |
| 1674 | Amide C=O stretching |
| 1623 | Carboxyl group C=O stretching |
Data sourced from the Journal of Food and Drug Analysis.[1]
Synthesis and Formation
Understanding the synthetic origin of Methyl ceftazidime is fundamental to controlling its presence in the final API.
Laboratory-Scale Synthesis
Methyl ceftazidime can be synthesized from ceftazidime through esterification. A common laboratory method involves the use of diazomethane.[1]
Caption: Synthetic Pathway to Methyl Ceftazidime.
Experimental Protocol: Synthesis of Methyl Ceftazidime
The following protocol is a generalized procedure based on reported methods for the synthesis of Methyl ceftazidime for use as a reference standard.
Disclaimer: This protocol involves the use of diazomethane, which is a toxic and explosive substance. It should only be handled by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
Ceftazidime
-
Dimethylsulfoxide (DMSO)
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Diazomethane in diethyl ether solution (freshly prepared)
-
Deionized water
-
Diethyl ether
Procedure:
-
Dissolve a known quantity of ceftazidime in a minimal amount of DMSO in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add a freshly prepared solution of diazomethane in diethyl ether to the stirred ceftazidime solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, or before the solution turns a persistent yellow, quench the reaction by adding an excess of deionized water.
-
The crude Methyl ceftazidime may precipitate out of the solution. If so, collect the precipitate by filtration.
-
Purify the crude product using an appropriate technique, such as preparative HPLC, to obtain the pure Methyl ceftazidime.
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Characterize the purified product using NMR, MS, and IR spectroscopy to confirm its identity and purity.
Biological and Toxicological Significance
As a process-related impurity, the biological activity and toxicological profile of Methyl ceftazidime are of significant interest to drug development professionals.
Antibacterial Activity
While comprehensive in-vitro studies on the antibacterial activity of pure Methyl ceftazidime are not widely published, it is generally understood that esterification of the carboxylic acid group in the side chain of cephalosporins can lead to a reduction or loss of antibacterial activity. The free carboxyl group is often crucial for binding to penicillin-binding proteins (PBPs), the molecular targets of β-lactam antibiotics. Therefore, it is presumed that Methyl ceftazidime possesses significantly diminished or no antibacterial activity compared to the parent drug, ceftazidime.
Toxicological Profile
The toxicological profile of Methyl ceftazidime has not been extensively studied through direct experimental methods. However, in silico (computer-based) predictions of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of ceftazidime and its impurities have provided some initial insights.[2][3]
One such study suggests that the toxic functional groups of Methyl ceftazidime (referred to as impurity H) are similar to those of ceftazidime.[2][3] The primary toxicophores in ceftazidime are considered to be the β-lactam ring, the quaternary amine group on the C-3 side chain, and the acetic acid group on the C-7 side chain.[2][3] The in silico models also suggest that the weaker molecular polarity of the methyl ester could lead to easier absorption.[2] It is important to emphasize that these are computational predictions and require experimental verification.
Analytical Methodologies for Detection and Quantification
Robust analytical methods are essential for the detection and quantification of Methyl ceftazidime in ceftazidime API and formulated products.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the separation and quantification of Methyl ceftazidime from ceftazidime and other related impurities. Due to the increased lipophilicity of the methyl ester compared to the free acid of ceftazidime, it will have a different retention time on a reverse-phase HPLC column. A well-developed gradient or isocratic HPLC method can effectively resolve Methyl ceftazidime from the main peak and other impurities.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. This technique is invaluable for the initial identification of unknown impurities and for confirming the presence of Methyl ceftazidime at low levels.[1]
Conclusion and Future Perspectives
Methyl ceftazidime stands as a critical process-related impurity in the manufacturing of ceftazidime. This guide has provided a comprehensive overview of its molecular structure, spectroscopic signature, synthesis, and currently understood biological and toxicological significance. The detailed analytical and spectroscopic data presented herein serve as a valuable resource for its unambiguous identification and quantification.
While in silico studies offer preliminary toxicological insights, further experimental investigation into the specific biological activity and safety profile of Methyl ceftazidime is warranted to fully comprehend its impact on the quality and safety of ceftazidime-based therapeutics. The development of more detailed and accessible synthesis protocols will also aid in the preparation of pure reference standards, which are indispensable for accurate analytical method development and validation. For professionals in drug development and quality assurance, a thorough understanding of such impurities is not merely an academic exercise but a fundamental component of ensuring patient safety and product integrity.
References
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Journal of Food and Drug Analysis. (2010). Identification, synthesis and spectral characterization of a potential impurity of ceftazidime. [Link]
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Han, B., et al. (2019). In silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities. Frontiers in Pharmacology, 10, 434. [Link]
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Klietmann, W., Focht, J., & Nösner, K. (1987). [Comparative in vitro study of the antimicrobial activity of ceftazidime against clinical isolates]. Infection, 15 Suppl 4, S145-149. [Link]
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Verbist, L., & Verhaegen, J. (1981). Ceftazidime: In-Vitro Antibacterial Activity and Susceptibility to Beta-Lactamases Compared With That of Cefotaxime, Moxalactam and Other Beta-Lactam Antibiotics. The Journal of Antimicrobial Chemotherapy, 8(Supplement B), 67-73. [Link]
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Patel, S., et al. (2016). Synthesis, Characterization and Evaluation of Ester Prodrugs of Cefdinir for Enhanced Permeability. World Journal of Pharmaceutical Research, 5(7), 1976-1988. [Link]
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Shields, R. K., et al. (2016). Clinical Outcomes, Drug Toxicity, and Emergence of Ceftazidime-Avibactam Resistance Among Patients Treated for Carbapenem-Resistant Enterobacteriaceae Infections. Clinical Infectious Diseases, 63(12), 1615-1618. [Link]
